![molecular formula C17H19N3OS B1227289 2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one
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Overview
Description
LSM-16248 is a member of beta-carbolines.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
- The compound has been involved in chemical reactions generating novel derivatives with potential applications in material science and organic chemistry. For example, it's part of reactions that produce novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones and other structurally complex molecules, characterized using advanced spectroscopic methods (Klásek et al., 2009).
Tumor Necrosis Factor-alpha Antagonists
- It's found that certain derivatives of the compound exhibit light-dependent tumor necrosis factor-alpha antagonistic properties, highlighting its potential in therapeutic applications specifically related to modulating immune responses (Voss et al., 2003).
Antifungal and Anticancer Applications
- The compound's derivatives have shown significant antifungal activities, for instance, against the fungus Bipolaris leersiae, suggesting its potential as a lead compound in developing new antifungal agents (Kutschy et al., 2000). Additionally, several synthesized derivatives have demonstrated moderate to high anticancer activity, indicating its relevance in cancer research and drug development (Abdelhamid et al., 2016).
properties
Product Name |
2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
13-butyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C17H19N3OS/c1-2-3-8-19-16(21)15-9-12-11-6-4-5-7-13(11)18-14(12)10-20(15)17(19)22/h4-7,15,18H,2-3,8-10H2,1H3 |
InChI Key |
DIMYFVJBNJDTGT-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2CC3=C(CN2C1=S)NC4=CC=CC=C34 |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(CN2C1=S)NC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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